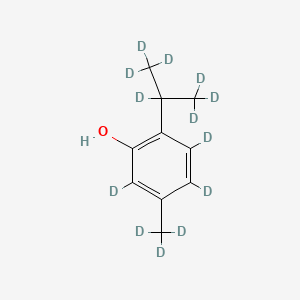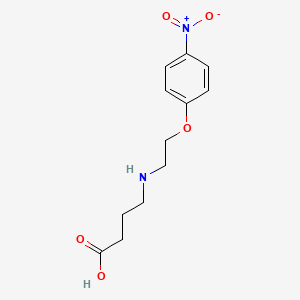
4-((2-(4-Nitrophenoxy)ethyl)amino)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2-(4-Nitrophenoxy)ethyl)amino)butanoic acid is an organic compound with the molecular formula C12H16N2O5 It is characterized by the presence of a nitrophenoxy group attached to an ethylamino chain, which is further connected to a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-(4-Nitrophenoxy)ethyl)amino)butanoic acid typically involves a multi-step process:
Nitration of Phenol: The initial step involves the nitration of phenol to produce 4-nitrophenol. This is achieved by reacting phenol with a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions.
Etherification: The 4-nitrophenol is then subjected to etherification with ethylene oxide to form 2-(4-nitrophenoxy)ethanol.
Amination: The 2-(4-nitrophenoxy)ethanol undergoes amination with butylamine to yield 4-((2-(4-nitrophenoxy)ethyl)amino)butane.
Oxidation: Finally, the 4-((2-(4-nitrophenoxy)ethyl)amino)butane is oxidized to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
4-((2-(4-Nitrophenoxy)ethyl)amino)butanoic acid undergoes various chemical reactions, including:
Oxidation: The nitrophenoxy group can be further oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ethylamino chain can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Yields nitro derivatives.
Reduction: Yields amino derivatives.
Substitution: Yields substituted ethylamino derivatives.
Scientific Research Applications
4-((2-(4-Nitrophenoxy)ethyl)amino)butanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-((2-(4-Nitrophenoxy)ethyl)amino)butanoic acid involves its interaction with specific molecular targets. The nitrophenoxy group can interact with enzymes and receptors, modulating their activity. The ethylamino chain can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The butanoic acid moiety can participate in acid-base interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 4-((2-(4-Nitrophenoxy)ethyl)amino)butane
- 2-(4-Nitrophenoxy)ethanol
- 4-Nitrophenol
Uniqueness
4-((2-(4-Nitrophenoxy)ethyl)amino)butanoic acid is unique due to the presence of both a nitrophenoxy group and a butanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of the nitrophenoxy group enhances its reactivity, while the butanoic acid moiety provides additional functional versatility.
Properties
IUPAC Name |
4-[2-(4-nitrophenoxy)ethylamino]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5/c15-12(16)2-1-7-13-8-9-19-11-5-3-10(4-6-11)14(17)18/h3-6,13H,1-2,7-9H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSRFILVQWROGPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCCNCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50697121 |
Source


|
| Record name | 4-{[2-(4-Nitrophenoxy)ethyl]amino}butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50697121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245698-26-3 |
Source


|
| Record name | 4-{[2-(4-Nitrophenoxy)ethyl]amino}butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50697121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
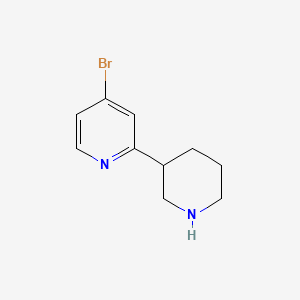
![2,4-Dichloro-6-iodopyrrolo[2,1-f][1,2,4]triazine](/img/structure/B567682.png)
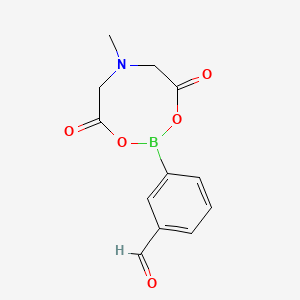

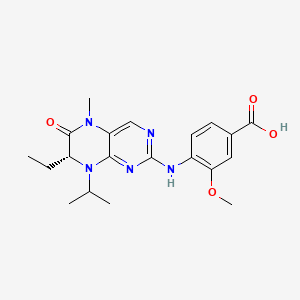

![3-[3-(N-Ethylaminocarbonyl)phenyl]-5-methoxybenzoic acid](/img/structure/B567691.png)
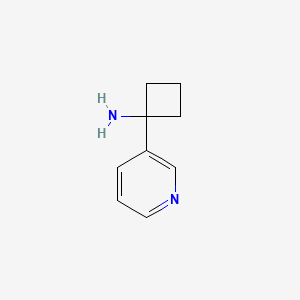
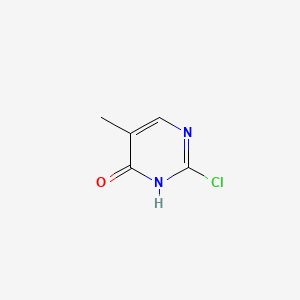
![1-Isopropyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B567696.png)
